molecular formula C9H13N3OS B12894597 1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one CAS No. 66116-75-4

1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one

Cat. No.: B12894597
CAS No.: 66116-75-4
M. Wt: 211.29 g/mol
InChI Key: VSGMIJTYYNJZQC-UHFFFAOYSA-N
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Description

1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes an ethylamino group, a methylthio group, and an ethanone moiety attached to a pyrimidine ring

Preparation Methods

The synthesis of 1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and thiourea.

    Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution using ethylamine.

    Attachment of the Methylthio Group: The methylthio group is incorporated through a substitution reaction using methylthiol.

    Formation of the Ethanone Moiety: The ethanone group is introduced through an acylation reaction using acetyl chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or methylthio groups can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the pyrimidine ring and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit cyclin-dependent protein kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-(Amino)-2-(methylthio)pyrimidin-5-yl)ethanone: This compound has an amino group instead of an ethylamino group, which may result in different biological activities and chemical reactivity.

    1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)propanone: This compound has a propanone moiety instead of an ethanone moiety, which may affect its physical and chemical properties.

    1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanone:

The uniqueness of 1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

66116-75-4

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

1-[4-(ethylamino)-2-methylsulfanylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C9H13N3OS/c1-4-10-8-7(6(2)13)5-11-9(12-8)14-3/h5H,4H2,1-3H3,(H,10,11,12)

InChI Key

VSGMIJTYYNJZQC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1C(=O)C)SC

Origin of Product

United States

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